molecular formula C12H9F3N2O2 B029230 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide CAS No. 61643-23-0

5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

Cat. No. B029230
CAS RN: 61643-23-0
M. Wt: 270.21 g/mol
InChI Key: KBFQQKBZIFSAMY-UHFFFAOYSA-N
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Description

5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a compound related to Leflunomide . It is also known as Leflunomide Impurity C . It is used as an immunosuppressant .


Synthesis Analysis

The synthesis of isoxazole-carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The reaction is characterized by IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .


Molecular Structure Analysis

The molecular formula of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is C12H9F3N2O2 . Its molecular weight is 270.21 .


Chemical Reactions Analysis

The synthesis of isoxazole-carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid .


Physical And Chemical Properties Analysis

The IR spectrum of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide shows a peak at 1666.46 cm-1, which corresponds to the amide carbonyl (C=O) group . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Agrochemical Industry

Trifluoromethylpyridines: , a key structural motif in “Leflunomide 3-Isomer”, are extensively used in the agrochemical industry. They are primarily utilized for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Pharmaceutical Applications

“Leflunomide 3-Isomer” has been identified in the synthesis of various pharmaceutical ingredients. Its derivatives are used in several FDA-approved drugs, exhibiting pharmacological activities such as anti-inflammatory and immunosuppressive effects. This is attributed to its ability to inhibit DNA synthesis in synovial cells and PAF production in macrophages .

Organic Transformations

The compound’s motif, 3,5-bis(trifluoromethyl)phenyl , is ubiquitously used in promoting organic transformations. It serves as a catalyst in various chemical reactions, enhancing the efficiency and outcome of synthetic processes .

Chemical Derivatization

“Leflunomide 3-Isomer” is used in the chemical derivatization of amino-functionalized model surfaces. This application is crucial for the preparation of compounds with specific desired properties, such as arylaminothiocarbonylpyridinium zwitterionic salts .

Inhibition of Virus Replication

Studies indicate that “Leflunomide 3-Isomer” inhibits virus replication. This application is particularly relevant in the research of antiviral drugs and could be pivotal in the development of treatments for various viral infections .

Immunomodulation

The compound is known for its immunomodulating properties. It can be used as a tool to study the mechanism of immunosuppression, which is vital in the development of new therapies for autoimmune diseases .

Mechanism of Action

Target of Action

The primary target of Leflunomide 3-Isomer is the T-cell proliferation . T-cells play a crucial role in the immune response, and their proliferation is a key step in the body’s defense against infections and diseases .

Mode of Action

Leflunomide 3-Isomer works by inhibiting the proliferation of T-cells . This is achieved by the compound converting to its active metabolite, A771726, in humans . This interaction with T-cells results in a decrease in the immune response, which can be beneficial in conditions where the immune system is overactive or attacks the body’s own cells .

Biochemical Pathways

This can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of Leflunomide 3-Isomer include a high bioavailability of 80% . The compound is metabolized in the gastrointestinal mucosa and liver . The elimination half-life of Leflunomide 3-Isomer is between 14-18 days , and it is excreted via feces (48%) and urine (43%) . These properties impact the compound’s bioavailability and determine the dosage and frequency of administration.

Result of Action

The result of Leflunomide 3-Isomer’s action is a reduction in the symptoms of conditions like rheumatoid arthritis . By inhibiting T-cell proliferation, the compound can decrease inflammation and slow the progression of autoimmune diseases .

Action Environment

The action, efficacy, and stability of Leflunomide 3-Isomer can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 0-10°C . Additionally, factors such as the patient’s overall health, other medications they are taking, and their individual response to treatment can influence the compound’s efficacy.

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, which target the respiratory system . In case of fire, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .

Future Directions

The compound has been synthesized and evaluated for its anticancer properties . A nano-emulgel was developed for the most potent compound, using a self-emulsifying technique . This study suggests that a nano-formalized compound is a potential and promising anti-melanoma agent .

properties

IUPAC Name

5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFQQKBZIFSAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210661
Record name 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

CAS RN

61643-23-0
Record name 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061643230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61643-23-0
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Record name 5-METHYL-N-(3-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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